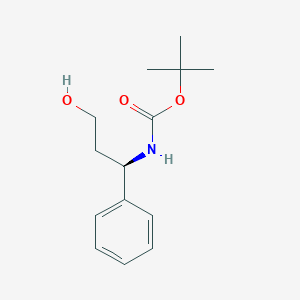
(R)-N-Boc-3-amino-3-phenylpropan-1-ol
描述
®-N-Boc-3-amino-3-phenylpropan-1-ol is a chiral compound that belongs to the class of amino alcohols It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom, an amino group, and a phenyl group attached to a three-carbon chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Boc-3-amino-3-phenylpropan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as ®-3-amino-3-phenylpropan-1-ol.
Protection of the Amino Group: The amino group is protected using Boc anhydride (tert-butoxycarbonyl anhydride) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Purification: The product is purified using standard techniques such as column chromatography to obtain ®-N-Boc-3-amino-3-phenylpropan-1-ol in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-N-Boc-3-amino-3-phenylpropan-1-ol may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, including the use of automated reactors and continuous flow systems to enhance reaction rates and yields.
化学反应分析
Types of Reactions
®-N-Boc-3-amino-3-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to form different derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) to form tosylates, which can then undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC or DMP in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether or THF (tetrahydrofuran) under reflux conditions.
Substitution: TsCl in the presence of a base such as pyridine at room temperature.
Major Products Formed
Oxidation: Formation of ®-N-Boc-3-amino-3-phenylpropanal or ®-N-Boc-3-amino-3-phenylpropanone.
Reduction: Formation of ®-N-Boc-3-amino-3-phenylpropan-1-amine.
Substitution: Formation of ®-N-Boc-3-amino-3-phenylpropan-1-tosylate.
科学研究应用
®-N-Boc-3-amino-3-phenylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for the synthesis of various functional materials.
作用机制
The mechanism of action of ®-N-Boc-3-amino-3-phenylpropan-1-ol depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then participate in further biochemical interactions.
相似化合物的比较
Similar Compounds
(S)-N-Boc-3-amino-3-phenylpropan-1-ol: The enantiomer of ®-N-Boc-3-amino-3-phenylpropan-1-ol, differing in the spatial arrangement of atoms around the chiral center.
N-Boc-3-amino-3-phenylpropan-1-ol: The racemic mixture containing both ® and (S) enantiomers.
N-Boc-3-amino-3-phenylpropan-2-ol: A structural isomer with the hydroxyl group on the second carbon.
Uniqueness
®-N-Boc-3-amino-3-phenylpropan-1-ol is unique due to its specific chiral configuration, which can impart distinct biological activity and selectivity in drug interactions. The presence of the Boc protecting group also allows for selective deprotection and functionalization, making it a valuable intermediate in synthetic chemistry.
属性
IUPAC Name |
tert-butyl N-[(1R)-3-hydroxy-1-phenylpropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-12(9-10-16)11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEMODSNLZWKBF-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCO)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426860 | |
| Record name | tert-Butyl [(1R)-3-hydroxy-1-phenylpropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158807-47-7 | |
| Record name | tert-Butyl [(1R)-3-hydroxy-1-phenylpropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
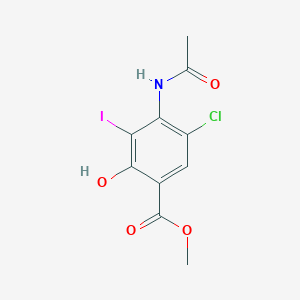
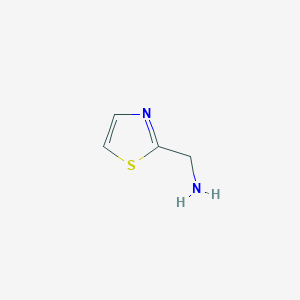
![(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one](/img/structure/B130945.png)
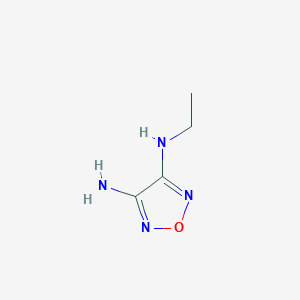

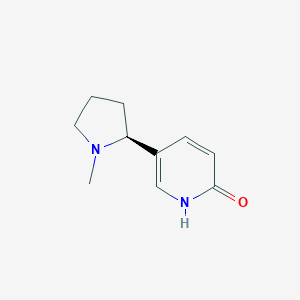
![(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide](/img/structure/B130970.png)
![(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.0?,??.0?,??]pentadecane-2,10-diol](/img/structure/B130971.png)
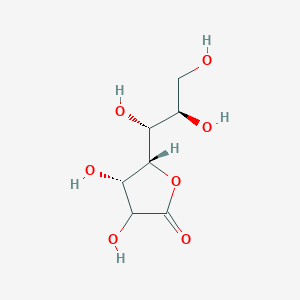
![(S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130974.png)
![rac-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide](/img/structure/B130979.png)
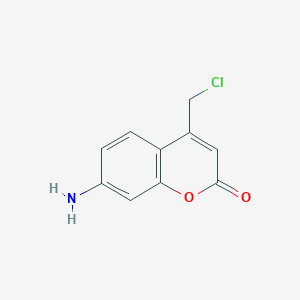
![(S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130984.png)
![(E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide](/img/structure/B130985.png)
